molecular formula C14H18N2O3 B2390576 N-(4-acetylphenyl)-2-morpholin-4-ylacetamide CAS No. 73490-90-1

N-(4-acetylphenyl)-2-morpholin-4-ylacetamide

Cat. No.: B2390576
CAS No.: 73490-90-1
M. Wt: 262.309
InChI Key: ATYYGQIWNFFSNR-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

Expected absorption bands :

Wavenumber (cm⁻¹) Assignment Intensity
1650–1680 C=O (amide) Strong
1550–1600 C=C (aromatic ring) Medium
1300–1350 C-N (morpholine) Medium
1250–1300 C-O (morpholine) Medium
3000–3100 C-H (aromatic) Sharp

Note: The amide carbonyl peak may shift slightly due to electron-withdrawing effects from the 4-acetylphenyl group.

NMR Spectroscopy

Predicted ¹H NMR chemical shifts (CDCl₃) :

Proton Environment δ (ppm) Multiplicity Integration
Acetyl CH₃ (COCH₃) 2.5–2.6 Singlet 3H
Morpholine CH₂ (OCH₂) 3.5–3.7 Multiplet 4H
Morpholine NH (NCH₂) 3.7–4.0 Multiplet 2H
Aromatic H (para to COCH₃) 7.5–7.8 Doublet 2H
Aromatic H (ortho/para) 7.2–7.4 Multiplet 4H
Amide NH (NHCO) 8.0–8.2 Singlet 1H

Note: The NH proton may be broadened or absent in D₂O-exchanged samples.

UV-Vis Spectroscopy

Electronic transitions :

λmax (nm) Band Assignment Molar Extinction Coefficient (ε)
250–260 π→π* (aromatic ring + acetyl) ~1,000–2,000 M⁻¹cm⁻¹
280–300 n→π* (amide C=O) ~100–500 M⁻¹cm⁻¹

The 4-acetylphenyl group introduces conjugation, shifting λmax slightly red compared to non-acetylated analogs.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

DFT-Optimized Geometry

Key findings from B3LYP/6-31G(d) calculations :

  • Planar amide group : The NH-C=O moiety adopts a planar geometry, optimizing π-conjugation.
  • Morpholine ring puckering : A chair conformation with oxygen and nitrogen atoms in axial and equatorial positions, respectively.
  • Acetylphenyl orientation : The acetyl group is para to the amide linkage, minimizing steric clashes.

Molecular Orbital Analysis

Frontier molecular orbitals (HOMO/LUMO) :

Orbital Energy (eV) Character
HOMO -5.2 to -5.0 π-orbital (aromatic ring + C=O)
LUMO -1.5 to -1.0 σ*-orbital (C-N, C-O)

Electron density distribution :

  • Electron-rich regions : Amide oxygen, morpholine oxygen, and aromatic π-system.
  • Electron-deficient regions : Amide nitrogen, morpholine nitrogen.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-11(17)12-2-4-13(5-3-12)15-14(18)10-16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYYGQIWNFFSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The molecule decomposes into three synthons:

  • 4-Acetylaniline (aromatic amine component)
  • Morpholine-4-ylacetic acid (heterocyclic carboxylic acid)
  • Acetamide linker (reactive coupling site)

This disconnection strategy enables modular synthesis through either:

  • Direct amidation of 4-acetylaniline with preformed morpholine-4-ylacetyl chloride
  • Stepwise assembly via chloroacetamide intermediates followed by nucleophilic substitution with morpholine.

Direct Amidation Route Using Carbodiimide Coupling

Reaction Mechanism

The most widely implemented method involves activating morpholine-4-ylacetic acid (1.2 eq) with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) in anhydrous dichloromethane at 0–5°C. 4-Acetylaniline (1.0 eq) is subsequently added, with catalytic 4-dimethylaminopyridine (DMAP) accelerating the coupling:

$$
\text{Morpholine-4-ylacetic acid} + \text{DCC} \rightarrow \text{Active ester} \xrightarrow{\text{4-Acetylaniline}} \text{Target compound} + \text{DCU}
$$

Optimized Reaction Conditions

Parameter Optimal Value Impact on Yield
Solvent Dichloromethane 78%
Temperature 0°C → RT Δ20% vs 25°C
Coupling Agent DCC vs EDCl +15% efficiency
Reaction Time 18–24 h <5% variation

Post-reaction purification involves sequential washes with 5% HCl (removes DCU), saturated NaHCO₃ (neutralizes excess acid), and brine. Column chromatography (SiO₂, EtOAc/hexane 3:7) provides analytically pure product.

Halogenation-Alkylation Sequential Synthesis

Chloroacetamide Intermediate Formation

4-Acetylaniline reacts with chloroacetyl chloride (1.3 eq) in THF under N₂ at −15°C, yielding N-(4-acetylphenyl)-2-chloroacetamide (85–91% yield). Key parameters:

  • Stoichiometry Control : Excess chloroacetyl chloride minimizes diacylation byproducts
  • Temperature : Below −10°C suppresses HCl-induced decomposition

Morpholine Ring Installation

The chloroacetamide intermediate undergoes nucleophilic displacement with morpholine (3.0 eq) in refluxing acetonitrile (82°C, 8 h) with KI (0.2 eq) as phase-transfer catalyst:

$$
\text{ClCH}2\text{C(O)NC}6\text{H}4\text{COCH}3 + \text{Morpholine} \xrightarrow{\text{KI, MeCN}} \text{Target Compound} + \text{HCl}
$$

Yield Optimization Table

Morpholine Equiv Time (h) Yield (%) Purity (HPLC)
2.0 12 67 92.4
3.0 8 89 98.1
4.0 6 88 97.8

Excess morpholine drives the SN2 reaction to completion while KI enhances the nucleophilicity through iodide ion exchange.

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Wang resin (1.0 g, 0.8 mmol/g) undergoes Fmoc-deprotection with 20% piperidine/DMF, followed by coupling with Fmoc-morpholine-4-ylacetic acid (3.0 eq) using HBTU/HOBt activation. After capping with acetic anhydride, 4-acetylaniline is introduced via oxidative coupling with Cu(OAc)₂.

Cleavage and Isolation

Treatment with TFA/H2O/TIPS (95:2.5:2.5) for 3 h liberates the product, which is precipitated in cold ether. Centrifugation and lyophilization provide the target compound in 62% overall yield with >99% purity.

Critical Analysis of Industrial-Scale Processes

Solvent Selection Impact

Solvent Reaction Rate (k, h⁻¹) Isolated Yield E-Factor
DCM 0.18 78% 32
THF 0.22 81% 28
EtOAc 0.15 69% 41
MeCN 0.31 89% 19

Acetonitrile demonstrates superior performance due to its high polarity and ability to stabilize transition states in SN2 reactions.

Crystallization Optimization

Recrystallization from ethanol/water (4:1) at −20°C produces needle-shaped crystals suitable for X-ray analysis. DSC thermograms show a sharp melting endotherm at 168–171°C (ΔHfusion = 98.4 J/g), confirming polymorphic form I dominance.

Emerging Techniques in Process Chemistry

Continuous Flow Synthesis

A microreactor system (0.5 mm ID, 10 mL volume) achieves 94% conversion in 17 min residence time through:

  • Precise temperature control (70 ± 0.5°C)
  • Turbulent flow mixing (Re = 2500)
  • In-line IR monitoring of amide bond formation

This method reduces solvent consumption by 73% compared to batch processes.

Enzymatic Catalysis

Lipase B from Candida antarctica (CALB) catalyzes the amidation in ionic liquid ([BMIM][PF₆]) at 45°C, achieving 82% yield without protecting groups. Key advantages:

  • No racemization at the morpholine stereocenter
  • Water as sole byproduct
  • Enzyme recyclability (7 cycles, <15% activity loss)

Scientific Research Applications

Medicinal Chemistry

N-(4-acetylphenyl)-2-morpholin-4-ylacetamide is being investigated for its potential as a pharmacophore in drug development. Its analgesic and anti-inflammatory properties make it a candidate for treating various conditions:

  • Therapeutic Potential : Studies have shown that the compound may inhibit specific enzymes related to pain and inflammation pathways, suggesting its use in developing analgesics .

Biological Studies

Research indicates that this compound interacts with biological macromolecules, making it useful for probing enzyme activity and receptor interactions:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on microtubule affinity-regulating kinase 4 (MARK4), which is linked to several cancers and neurological disorders .
  • Mechanism of Action : Its mechanism involves binding to molecular targets, modulating their activity, which can lead to therapeutic effects against diseases like cancer and Alzheimer's .

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials:

  • Polymer Synthesis : It can be incorporated into polymer matrices to enhance specific properties, such as thermal stability or mechanical strength .

Industrial Applications

The compound is also utilized in the synthesis of specialty chemicals and intermediates for various industrial processes:

  • Catalyst Role : It may act as a catalyst in chemical reactions, improving efficiency in industrial settings .

Table 1: Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential analgesic and anti-inflammatory agent; inhibits MARK4 involved in cancer pathways.
Biological StudiesInteracts with enzymes and receptors; studied for enzyme inhibition properties.
Materials ScienceUsed as a building block in polymer synthesis; enhances material properties.
Industrial ApplicationsServes as a catalyst; involved in specialty chemicals synthesis.

Case Studies

  • Inhibition of MARK4 :
    A study demonstrated that derivatives of this compound showed significant inhibitory effects on MARK4 phosphorylation with IC50 values indicating strong potential against various cancers .
  • Antiinflammatory Properties :
    Research has indicated that this compound exhibits anti-inflammatory effects by modulating cytokine release, providing insights into its therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, its interaction with ion channels or transporters can influence cellular signaling pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituent positions, heterocyclic rings, or functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of N-(4-acetylphenyl)-2-morpholin-4-ylacetamide and Analogs
Compound Name Substituent/Modification Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Reference
This compound Para-acetylphenyl, morpholine Not reported 276.33 IR: C=O (1683 cm⁻¹), N-H (3337 cm⁻¹)
N-(2-acetylphenyl)-2-morpholin-4-ylacetamide (Zc) Ortho-acetylphenyl, morpholine 82–84 276.33 IR: Confirmed acetyl and morpholine groups
2-Chloro-N-(4-fluorophenyl)acetamide Chloro, 4-fluorophenyl Not reported 201.62 NMR: Intramolecular C–H···O interaction
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide 4-Chlorophenoxy, morpholine-sulfonyl Not reported 439.90 Not reported
N-[4-(Aminomethyl)phenyl]-2-morpholin-4-ylacetamide Aminomethyl, morpholine Not reported 249.31 Molecular formula: C₁₃H₁₉N₃O₂
Key Observations :
  • Substituent Position : The ortho-acetyl analog (Zc) has a lower melting point (82–84°C) than expected for the para isomer, suggesting reduced crystallinity due to steric hindrance .
  • Electron Effects : Replacing morpholine with chlorine (as in 2-chloro-N-(4-fluorophenyl)acetamide) increases electrophilicity, altering reactivity in nucleophilic substitutions .

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch at 1683 cm⁻¹ is consistent across analogs, while N–H stretches vary with substitution .
  • Crystallography : Hydrogen-bonding networks (e.g., N–H···O in 2-chloro-N-(4-fluorophenyl)acetamide) influence packing efficiency and solubility .

Biological Activity

N-(4-acetylphenyl)-2-morpholin-4-ylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its ability to interact with various biological targets. The acetylphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound can modulate the activity of these targets, leading to various therapeutic effects. For instance, it may inhibit certain kinases or act as an anti-inflammatory agent by affecting cyclooxygenase enzymes (COX) .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it may possess activity against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Case Studies

  • Anticancer Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxic effects. Flow cytometry analysis showed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death .
  • Antimicrobial Activity : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antimicrobial agent .

Data Summary

Activity Cell Line/Pathogen IC50/MIC Effect
AnticancerMCF-715 µMInduces apoptosis
AntimicrobialStaphylococcus aureus32 µg/mLInhibits bacterial growth
AntimicrobialEscherichia coli28 µg/mLInhibits bacterial growth

Q & A

Q. What are the established synthetic routes for N-(4-acetylphenyl)-2-morpholin-4-ylacetamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves coupling 4-acetylphenylamine with 2-morpholin-4-ylacetic acid derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of DMAP as a catalyst. Reaction optimization includes:
  • Solvent selection : Dichloromethane (DCM) or THF for improved solubility.
  • Temperature control : Room temperature for 12–24 hours to avoid side reactions.
  • Purification : Column chromatography (silica gel, gradient elution with 0–8% MeOH in DCM) followed by recrystallization from ethyl acetate to achieve >95% purity .
  • Yield enhancement : Sequential addition of reagents (e.g., acetyl chloride in two batches) improves conversion rates (58% yield reported in analogous syntheses) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (CDCl₃) confirm regiochemistry. Key signals include:
  • Aromatic protons : δ 7.39 (d, J = 8.4 Hz, 2H, Ar-H) and δ 7.16 (d, J = 8.4 Hz, 2H, Ar-H) for the acetylphenyl group.
  • Morpholine protons : δ 3.31 (m, 4H, morpholine-OCH₂) and δ 2.86 (m, 4H, morpholine-NCH₂) .
  • X-ray crystallography : SHELXL refinement (via SHELX software suite) resolves bond lengths and angles, with anisotropic displacement parameters validated using ORTEP for Windows .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

  • Methodological Answer :
  • Enzyme inhibition assays : Target kinases (e.g., PI3K or MAPK) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated via dose-response curves (0.1–100 µM).
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure periods. Positive controls include cisplatin .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between predicted and observed molecular geometries?

  • Methodological Answer :
  • Validation tools : Use WinGX suite for R factor analysis and residual density maps to identify disordered regions.
  • Dynamic refinement : Adjust SHELXL parameters (e.g., ISOR, DELU) to model thermal motion anisotropy. Cross-validate with DFT-optimized geometries (B3LYP/6-31G* basis set) .

Q. What strategies are effective in improving the compound’s bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug derivatization : Introduce phosphate or PEG groups at the acetamide moiety to enhance solubility.
  • Formulation optimization : Use lipid-based nanoemulsions (particle size <200 nm via DLS) for intravenous delivery .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neuropharmacological contexts?

  • Methodological Answer :
  • Target identification : SILAC-based proteomics to identify binding partners in neuronal lysates.
  • Pathway analysis : RNA-seq profiling (Illumina NovaSeq) of treated vs. untreated cells to map downstream gene expression changes (e.g., apoptosis or inflammation markers) .

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